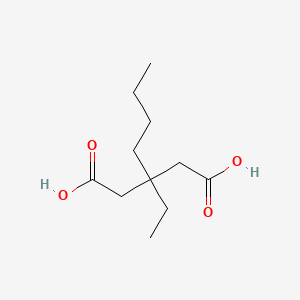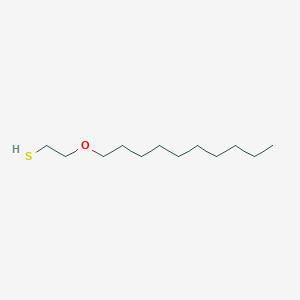
2-(Decyloxy)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Decyloxy)ethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) and an ether group (-O-). This compound is part of the broader class of thiols, which are sulfur analogs of alcohols. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Decyloxy)ethane-1-thiol typically involves the reaction of decanol with ethylene oxide to form 2-(Decyloxy)ethanol, which is then converted to this compound through a thiolation reaction. This process often employs thiourea as a nucleophile, followed by hydrolysis to yield the desired thiol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Decyloxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) using oxidizing agents like bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Bromine (Br2), Iodine (I2)
Reduction: Zinc (Zn), Hydrochloric acid (HCl)
Substitution: Alkyl halides, Thiourea
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers (R-S-R’)
Applications De Recherche Scientifique
2-(Decyloxy)ethane-1-thiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Decyloxy)ethane-1-thiol involves its ability to form strong bonds with metal ions through its thiol group. This interaction can influence various biochemical pathways and processes. For example, in biological systems, thiols can form disulfide bonds that are crucial for the structural integrity and function of proteins . Additionally, the thiol group can undergo redox reactions, playing a role in cellular redox homeostasis .
Comparaison Avec Des Composés Similaires
Ethanethiol: A simple thiol with a similar structure but lacking the ether group.
1-Decanethiol: Similar in having a decyl group but lacks the ether linkage.
2-(Butylamino)ethanethiol: Contains an amino group instead of an ether group.
Uniqueness: 2-(Decyloxy)ethane-1-thiol is unique due to the presence of both a thiol and an ether group, which imparts distinct chemical properties. The ether group increases the compound’s solubility in organic solvents, while the thiol group provides strong metal-binding capabilities. This combination makes it particularly useful in applications requiring both solubility and reactivity with metals .
Propriétés
Numéro CAS |
6338-62-1 |
|---|---|
Formule moléculaire |
C12H26OS |
Poids moléculaire |
218.40 g/mol |
Nom IUPAC |
2-decoxyethanethiol |
InChI |
InChI=1S/C12H26OS/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h14H,2-12H2,1H3 |
Clé InChI |
PFQFVQVKXOUUBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


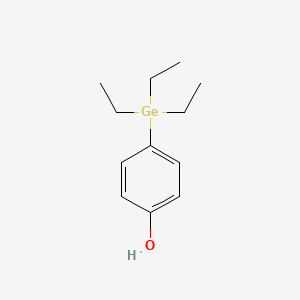



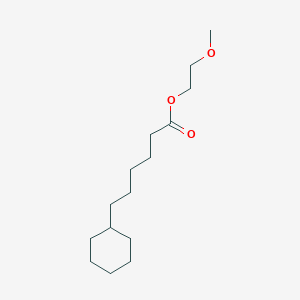

![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)

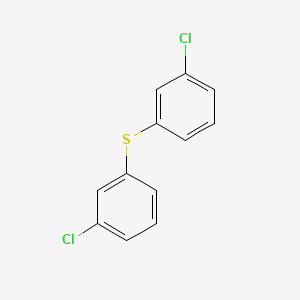
![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)

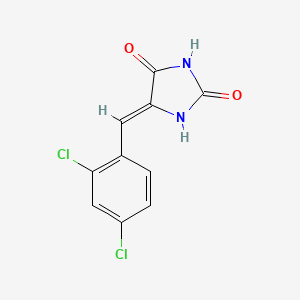
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
